molecular formula C8H15ClN2O4 B6600711 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride CAS No. 1955515-08-8

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride

Cat. No. B6600711
CAS RN: 1955515-08-8
M. Wt: 238.67 g/mol
InChI Key: NOMDTVGCFARCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(Methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride (MPAH) is an organic compound that is commonly used in scientific research. It is a derivative of acetic acid and is composed of a pyrrolidine ring and a methoxycarbonyl group. MPAH has a wide range of applications, ranging from biochemical and physiological studies to drug synthesis and delivery.

Scientific Research Applications

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride has a variety of scientific research applications. It is commonly used as a substrate in biochemical and physiological studies, as it can be readily converted to other compounds. Additionally, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can be used as a building block in the synthesis of drugs and drug delivery systems. It can also be used to study the mechanism of action of drugs, as well as to investigate the effects of drugs on the body.

Mechanism of Action

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride is a substrate for a variety of enzymes, including those involved in the metabolism of drugs. For example, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can be used to study the metabolism of drugs by cytochrome P450 enzymes. Additionally, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can be used to study the mechanism of action of drugs, as it can be readily converted to other compounds.
Biochemical and Physiological Effects
2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride has a variety of biochemical and physiological effects. It can be used to study the metabolism of drugs by cytochrome P450 enzymes, as well as to investigate the effects of drugs on the body. Additionally, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can be used to study the biochemical and physiological effects of drugs, such as their effects on the cardiovascular system and the nervous system.

Advantages and Limitations for Lab Experiments

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and is easily synthesized. Additionally, it can be used to study the metabolism of drugs, as well as their biochemical and physiological effects. However, there are some limitations to using 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride in lab experiments. It is not soluble in water and is not very soluble in organic solvents. Additionally, it is not very soluble in lipids, which can limit its use in some experiments.

Future Directions

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride has a wide range of potential applications in the future. It could be used to study the metabolism of drugs, as well as their biochemical and physiological effects. Additionally, it could be used as a building block in the synthesis of drugs and drug delivery systems. Furthermore, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride could be used to study the mechanism of action of drugs, as well as to investigate the effects of drugs on the body. Finally, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride could be used to study the effects of drugs on the cardiovascular system and the nervous system.

Synthesis Methods

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride can be synthesized using a two-step process. The first step involves the reaction of methoxycarbonyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride. The second step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

properties

IUPAC Name

2-[3-(methoxycarbonylamino)pyrrolidin-1-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4.ClH/c1-14-8(13)9-6-2-3-10(4-6)5-7(11)12;/h6H,2-5H2,1H3,(H,9,13)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMDTVGCFARCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCN(C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride

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